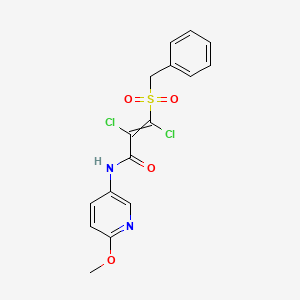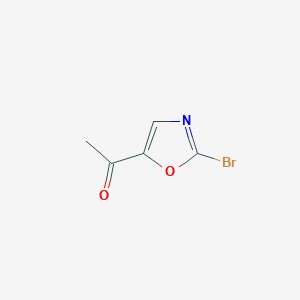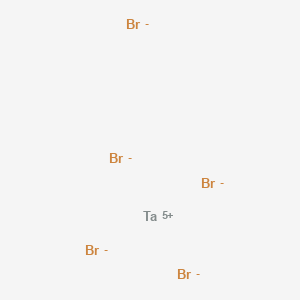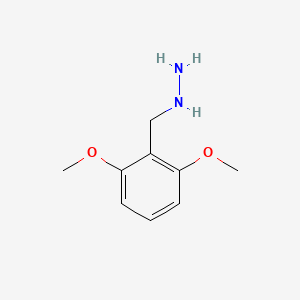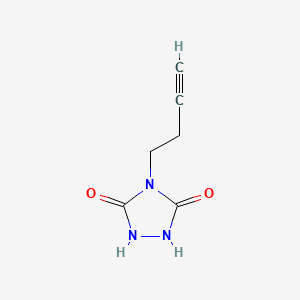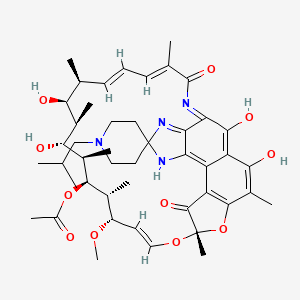
Ansamycin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ansamycins are a family of bacterial secondary metabolites known for their antimicrobial activity against many Gram-positive and some Gram-negative bacteria . These compounds include various derivatives such as streptovaricins and rifamycins . Ansamycins are characterized by their unique structure, which consists of an aromatic moiety bridged by an aliphatic chain . This structure is responsible for their name, derived from the Latin word “ansa,” meaning handle .
準備方法
Synthetic Routes and Reaction Conditions: Ansamycins can be synthesized through various methods, including the use of basic biological precursors such as 3-amino-5-hydroxybenzoic acid, malonyl, or methylmalonyl units . The synthetic approaches often involve complex organic reactions, including oxidation, methylation, and carbamoylation .
Industrial Production Methods: Industrial production of ansamycins typically involves fermentation processes using actinomycete bacteria such as Amycolatopsis mediterranei . The fermentation conditions are optimized to maximize the yield of the desired ansamycin derivative. For example, the addition of diethyl barbituric acid to the fermentation media can lead to the exclusive production of rifamycin B .
化学反応の分析
Types of Reactions: Ansamycins undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions contribute to the structural diversity of ansamycins and their biological properties.
Common Reagents and Conditions: Common reagents used in the reactions of ansamycins include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions vary depending on the desired product and the specific ansamycin derivative being synthesized.
Major Products: The major products formed from the reactions of ansamycins include various derivatives with different biological activities. For example, rifamycin S is a major product formed from the oxidation of rifamycin B .
科学的研究の応用
Ansamycins have a wide range of scientific research applications in chemistry, biology, medicine, and industry .
Chemistry: In chemistry, ansamycins are used as building blocks for the synthesis of more complex molecules. Their unique structure makes them valuable in the development of new synthetic methodologies .
Biology: In biology, ansamycins are studied for their antimicrobial properties. They have shown activity against various bacteria, including Mycobacterium tuberculosis .
Medicine: In medicine, ansamycins are used as antibiotics. Rifamycins, a subclass of ansamycins, are widely used in the treatment of tuberculosis, leprosy, and AIDS-related mycobacterial infections .
Industry: In industry, ansamycins are used in the development of new drugs and therapeutic agents. Their ability to inhibit bacterial RNA polymerase makes them valuable in the pharmaceutical industry .
作用機序
Ansamycins exert their effects by inhibiting bacterial RNA synthesis . They form a complex with bacterial RNA polymerase, preventing the transcription of bacterial DNA into RNA . This inhibition leads to the death of the bacterial cell. The molecular targets of ansamycins include the beta subunit of bacterial RNA polymerase .
類似化合物との比較
- Naphthomycins
- Halomycins
- Streptovaricins
- Rifamycins
特性
分子式 |
C46H62N4O11 |
|---|---|
分子量 |
847.0 g/mol |
IUPAC名 |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidine]-13-yl] acetate |
InChI |
InChI=1S/C46H62N4O11/c1-22(2)21-50-18-16-46(17-19-50)48-34-31-32-39(54)28(8)42-33(31)43(56)45(10,61-42)59-20-15-30(58-11)25(5)41(60-29(9)51)27(7)38(53)26(6)37(52)23(3)13-12-14-24(4)44(57)47-36(40(32)55)35(34)49-46/h12-15,20,22-23,25-27,30,37-38,41,48,52-55H,16-19,21H2,1-11H3/b13-12+,20-15+,24-14+,47-36?/t23-,25+,26+,27+,30-,37-,38+,41+,45-/m0/s1 |
InChIキー |
ZWBTYMGEBZUQTK-ASBZJICESA-N |
異性体SMILES |
C[C@H]1/C=C/C=C(/C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)O[C@@](C6=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)\C |
正規SMILES |
CC1C=CC=C(C(=O)N=C2C(=C3C(=C4C2=NC5(N4)CCN(CC5)CC(C)C)C6=C(C(=C3O)C)OC(C6=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


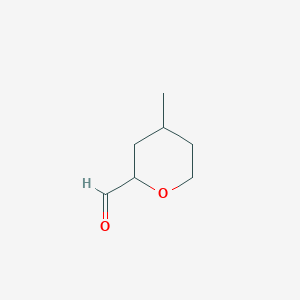
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)



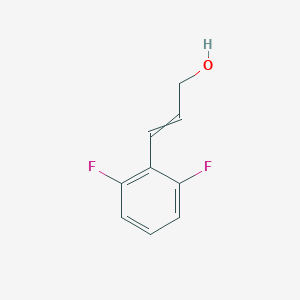
![3-[(3-Bromophenyl)methyl]piperidine](/img/structure/B12435295.png)
![N'-[(1E)-1-(furan-2-yl)ethylidene]benzohydrazide](/img/structure/B12435297.png)
